7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a chemical compound with the CAS number 439089-27-7. This compound belongs to the class of thiazepins, which are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. The molecular formula for this compound is , and it has a molecular weight of approximately g/mol. Its structure features a bromine atom, dibutyl groups, and a methoxy group, contributing to its unique properties and potential applications in various fields.
This compound is primarily sourced from chemical suppliers and manufacturers specializing in organic compounds. It is classified under building blocks for organic synthesis due to its structural complexity and potential utility in synthesizing other chemical entities. The purity of commercially available samples typically exceeds 95%, making it suitable for research applications .
The synthesis of 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has been documented through various methods. One notable approach involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with dibutylbromide under controlled conditions to yield the desired product. The synthesis typically requires specific reagents and conditions to ensure high yield and purity.
The synthesis often incorporates the following steps:
The compound can participate in various chemical reactions due to its functional groups. Common reactions include:
These reactions require careful control of conditions such as temperature and solvent choice to optimize yields and minimize side products.
Key physical properties include:
Relevant chemical properties include:
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has potential applications in scientific research, particularly in medicinal chemistry for developing new pharmaceuticals. Its unique structure may offer insights into designing drugs targeting specific biological pathways or conditions related to neurological disorders or cancer therapies .
The synthesis of 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hinges on constructing its benzothiazepine core via cyclocondensation reactions. Modern approaches employ ultrasound-assisted methods using zirconium oxychloride catalysts in dimethylformamide (DMF), achieving yields of 86–93% within 1–2 hours at ambient temperature [5]. Alternatively, solvent-free microwave irradiation with zinc acetate catalysts reduces reaction times to 2–3 minutes while maintaining yields of 60–88% [5]. Catalyst screening reveals that Fe₃O₄ nanoparticles functionalized with lipase (Fe₃O₄ NPs@lipase) deliver optimal efficiency (95% yield, 1 hour) under mild conditions, offering superior sustainability due to magnetic recoverability [5].
Table 1: Catalyst Performance in Benzothiazepine Ring Formation
Catalyst System | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Zirconium oxychloride/DMF | Ultrasound, 25°C, 1–2 hr | 86–93 | High yield, mild conditions |
Zinc acetate | Solvent-free MW, 2–3 min | 60–88 | Ultra-fast, solvent-free |
Fe₃O₄ NPs@lipase | 60°C, 1 hr | 95 | Recyclable, eco-friendly |
HCl (traditional) | Reflux, 12 hr | 70–75 | Low cost, but generates aqueous waste |
Regioselective bromination at the C-7 position is achieved using N-bromosuccinimide (NBS) with iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a Lewis acid catalyst in dichloromethane at 0°C [5]. The electron-donating methoxy group at C-8 directs electrophilic substitution exclusively to the adjacent C-7 position. Catalyst loading critically impacts selectivity: 10 mol% FeCl₃ suppresses dibrominated byproducts to <2%, while lower loadings (5 mol%) yield 15% undesired dibromination [5]. Solvent optimization confirms dichloromethane’s superiority due to its ideal polarity for stabilizing the transition state.
Table 2: Bromination Selectivity vs. FeCl₃ Loading
FeCl₃ Loading (mol%) | 7-Bromo Yield (%) | Dibromo Byproduct (%) |
---|---|---|
5 | 78 | 15 |
10 | 92 | 1.8 |
15 | 89 | 2.1 |
The cis-3,3-dibutyl configuration is enforced via chelation-controlled alkylation. Treating the 3-ketobenzothiazepine precursor with butylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates a 9:1 diastereomeric ratio favoring the cis isomer [5]. Computational studies attribute this selectivity to reduced 1,3-diaxial interactions in the transition state. The trans isomer is thermodynamically unstable and epimerizes to cis under basic conditions (half-life = 12 hours in methanol/0.1 M NaOH) [5]. Chiral resolution using HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric excess for both diastereomers.
Methoxy group installation at C-8 employs Ullmann-type coupling under microwave irradiation. Optimized conditions use copper(I) oxide (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C, completing the reaction in 8 minutes (vs. 12 hours conventionally) with 94% yield [5]. DMSO’s high dielectric constant (46.7) enhances microwave absorption and copper complex stability, outperforming acetonitrile (63% yield) and ethanol (58% yield) [5]. Rate studies confirm microwave irradiation lowers the activation energy for C–O bond formation by 12 kJ/mol.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3